Rosiglitazone hydrochloride
CAS No.: 302543-62-0
VCID: VC0001142
Molecular Formula: C18H20ClN3O3S
Molecular Weight: 393.9 g/mol
* For research use only. Not for human or veterinary use.
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Description | Rosiglitazone is an antidiabetic drug belonging to the thiazolidinedione class, used as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes . Marketed by GlaxoSmithKline, rosiglitazone is available as a stand-alone drug (Avandia) and in combination with metformin (Avandamet) or glimepiride (Avandaryl) . It functions as an insulin sensitizer by binding to the PPARγ receptor in fat tissue, enhancing the body's response to insulin and helping to control blood sugar levels . Rosiglitazone improves glycemic control while reducing circulating insulin levels . Rosiglitazone maleate is an oral antidiabetic agent that increases insulin sensitivity . Animal studies indicate that rosiglitazone improves insulin sensitivity in muscle and adipose tissue and inhibits hepatic gluconeogenesis . The controversy over adverse effects has dramatically reduced the use of rosiglitazone . Proper control of diabetes with rosiglitazone may also lessen the risk of heart attack or stroke . Another similar drug is Metformin hydrochloride, which is not chemically or pharmacologically related to other classes of oral antihyperglycemic agents . Rosiglitazone is not used to treat type 1 diabetes or diabetic ketoacidosis . Recent research suggested rosiglitazone may benefit some Alzheimer's patients . |
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CAS No. | 302543-62-0 |
Product Name | Rosiglitazone hydrochloride |
Molecular Formula | C18H20ClN3O3S |
Molecular Weight | 393.9 g/mol |
IUPAC Name | 5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
Standard InChI | InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H |
Standard InChIKey | XRSCTTPDKURIIJ-UHFFFAOYSA-N |
SMILES | CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl |
Canonical SMILES | CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl |
Synonyms | BRL-49653 HCl |
PubChem Compound | 9865387 |
Last Modified | Sep 12 2023 |
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